molecular formula C20H22O3 B13098130 Ethyl6-(4-biphenyl)-6-oxohexanoate

Ethyl6-(4-biphenyl)-6-oxohexanoate

Cat. No.: B13098130
M. Wt: 310.4 g/mol
InChI Key: DFJNSPCUUIJCKU-UHFFFAOYSA-N
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Description

Ethyl 6-(4-biphenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a hexanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-biphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-biphenyl)-6-oxohexanoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ethyl 6-(4-biphenyl)-6-oxohexanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-biphenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Ethyl 6-(4-biphenyl)-6-oxohexanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of ethyl 6-(4-biphenyl)-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with various enzymes and receptors, potentially modulating their activity. The ester functionality allows the compound to be hydrolyzed in biological systems, releasing the active biphenyl moiety.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-(4-phenyl)-6-oxohexanoate: Similar structure but with a phenyl group instead of a biphenyl group.

    Ethyl 6-(4-tolyl)-6-oxohexanoate: Contains a tolyl group instead of a biphenyl group.

    Ethyl 6-(4-naphthyl)-6-oxohexanoate: Features a naphthyl group in place of the biphenyl group.

Uniqueness

Ethyl 6-(4-biphenyl)-6-oxohexanoate is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. The biphenyl group enhances the compound’s stability and potential for interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 6-(4-biphenyl)-6-oxohexanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 6-(4-biphenyl)-6-oxohexanoate features a biphenyl moiety attached to a hexanoate chain with a keto group. Its structural formula can be represented as follows:

C18H18O3\text{C}_{18}\text{H}_{18}\text{O}_3

This compound is characterized by its unique functional groups, which contribute to its reactivity and biological interactions.

The biological activity of Ethyl 6-(4-biphenyl)-6-oxohexanoate is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The oxo group can form hydrogen bonds with amino acids in proteins, influencing enzyme activity.
  • π-π Interactions : The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their function.
  • Hydrolysis : The ester bond can be hydrolyzed to release the active carboxylic acid, which may exhibit further biochemical activities.

Antimicrobial Properties

Research has indicated that Ethyl 6-(4-biphenyl)-6-oxohexanoate exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as phospholipase A2 (PLA2), which plays a crucial role in the eicosanoid pathway. This inhibition could lead to reduced inflammation and pain .

In vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For example, Ethyl 6-(4-biphenyl)-6-oxohexanoate was tested against human breast cancer cells (MCF-7) and showed significant cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

In vivo Studies

Animal model studies have further supported the anti-inflammatory effects of this compound. In a murine model of acute inflammation, administration of Ethyl 6-(4-biphenyl)-6-oxohexanoate resulted in a marked reduction in paw edema compared to control groups, indicating its potential therapeutic application in inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of Ethyl 6-(4-biphenyl)-6-oxohexanoate, it is beneficial to compare it with similar compounds:

CompoundStructure TypeBiological Activity
Ethyl 6-oxohexanoateSimple esterLimited biological activity
6-(4-biphenyl)-6-oxohexanoic acidAcid derivativeIncreased antimicrobial activity
Ethyl 4-biphenylcarboxylateCarboxylic esterVaries; less potent than biphenyl-containing compounds

Properties

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

ethyl 6-oxo-4,6-diphenylhexanoate

InChI

InChI=1S/C20H22O3/c1-2-23-20(22)14-13-18(16-9-5-3-6-10-16)15-19(21)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3

InChI Key

DFJNSPCUUIJCKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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